2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane
Description
2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound featuring a nitrogen atom at the bridgehead of a bicyclic structure composed of a cyclohexane and cyclopentane ring (spiro[4.4]nonane framework). The 3-chlorophenyl substituent at position 2 introduces steric and electronic effects that modulate its pharmacological and physicochemical properties. This compound belongs to a broader class of spirocyclic amines, which are increasingly explored in drug discovery due to their conformational rigidity, metabolic stability, and ability to interact with diverse biological targets .
Synthetic routes for related 2-azaspiro[4.4]nonane derivatives often involve multi-step processes. For instance, tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate (a precursor) is synthesized via cyanide substitution and acid hydrolysis, followed by Boc protection to yield functionalized derivatives . Modifications at the nitrogen bridgehead (e.g., coupling with arylpiperazines or phenylamino groups) are common strategies to optimize bioactivity .
Properties
CAS No. |
61343-30-4 |
|---|---|
Molecular Formula |
C14H18ClN |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18ClN/c15-12-4-3-5-13(10-12)16-9-8-14(11-16)6-1-2-7-14/h3-5,10H,1-2,6-9,11H2 |
InChI Key |
VNPWESYUPBQGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane typically involves the reaction of 3-chlorobenzylamine with cyclohexanone under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Key Structural Analogues and Their Bioactivity
Key Findings:
Ring Size and Bioactivity: Smaller spirocyclic cores (e.g., 6-azaspiro[3.4]octane) enhance antibacterial activity against Enterobacter cloacae and Staphylococcus aureus (MIC 1–10 µg/mL) but lose efficacy against Pseudomonas aeruginosa . In contrast, 2-azaspiro[4.4]nonane derivatives exhibit anticonvulsant properties, suggesting that larger spiro frameworks favor CNS targeting . The spirododecane analogue (2g) unexpectedly retained activity despite its larger ring, indicating that substituent positioning may compensate for steric constraints .
Substituent Effects: The 3-chlorophenyl group in this compound enhances 5-HT2A receptor affinity (Ki = 8–66 nM) compared to unsubstituted or 2-OCH₃ derivatives . This group also improves metabolic stability by reducing oxidative degradation .
Linker Length and Receptor Selectivity :
- Ethylene spacers between the spiro core and arylpiperazine improve 5-HT1A receptor binding (Ki = 2.7–5.1 nM) compared to methylene linkers . For example, compound 14 (ethylene linker) exhibited 5-HT1A agonism, while shorter linkers reduced affinity .
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties of Selected Analogues
Structural Insights :
- X-ray crystallography of active 2-azaspiro[4.4]nonane derivatives (e.g., 1j) reveals that the imine linker (X=NH) adopts a planar conformation, facilitating interactions with serotonin receptors, whereas methylene linkers (X=CH₂) adopt non-planar geometries with reduced activity .
- The spirocyclic core enforces a rigid chair-boat conformation, which reduces entropic penalties during receptor binding compared to flexible analogues .
Therapeutic Potential and Limitations
- Anticonvulsant Applications : Derivatives with 3-chlorophenyl or 2-fluorophenyl groups show promise in sc PTZ models but require further optimization for MES efficacy .
- Antibacterial Limitations: While 2-azaspiro[4.4]nonane-ciprofloxacin hybrids (e.g., 6d–e) are potent against Gram-positive pathogens, their inactivity against Pseudomonas aeruginosa limits broad-spectrum utility .
- Neuroreceptor Targeting: High 5-HT2A affinity of 3-Cl derivatives may pose off-target risks (e.g., hallucinogenic effects), necessitating selectivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
